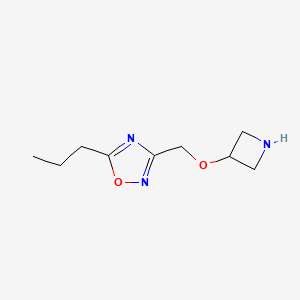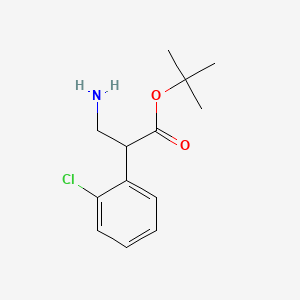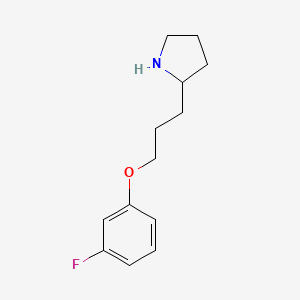
2-(1h-Indol-4-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-4-yl)-2-methylpropanenitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their presence in many natural products and their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-4-yl)-2-methylpropanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method is the reaction of 4-bromoindole with 2-methylpropanenitrile under basic conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indol-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-(1H-Indol-4-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(1H-Indol-4-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1H-Indol-4-yl)-2-methylpropanenitrile is unique due to its specific structure, which allows it to interact with different molecular targets compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(1H-indol-4-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,8-13)10-4-3-5-11-9(10)6-7-14-11/h3-7,14H,1-2H3 |
Clé InChI |
BRPLOUJZJFSMFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=C2C=CNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)



![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)



![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)




